molecular formula C21H22N2O3 B2896904 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyacetamide CAS No. 955643-20-6

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyacetamide

Cat. No.: B2896904
CAS No.: 955643-20-6
M. Wt: 350.418
InChI Key: KABXETXRVKLLGE-UHFFFAOYSA-N
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Description

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyacetamide is a synthetic small molecule designed for research applications, particularly in medicinal chemistry and neuroscience. The compound features a 1,2,3,4-tetrahydroisoquinoline core, a privileged scaffold in drug discovery known for its diverse biological activities . This core structure is functionalized with a cyclopropanecarbonyl group and a phenoxyacetamide moiety, which may influence its physicochemical properties and interaction with biological targets. While a specific mechanism of action for this exact compound is not fully elucidated, structural analogs based on the tetrahydroisoquinoline scaffold have demonstrated significant potential as inhibitors of monoamine transporters . This suggests its value as a chemical tool for studying the dopamine and serotonin transport systems, which are critical in neuropharmacology. Researchers can utilize this compound to probe neurological pathways or as a key intermediate in the synthesis of more complex molecules for the development of new therapeutic agents. This product is intended for research use only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c24-20(14-26-19-4-2-1-3-5-19)22-18-9-8-15-10-11-23(13-17(15)12-18)21(25)16-6-7-16/h1-5,8-9,12,16H,6-7,10-11,13-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABXETXRVKLLGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C23H21N3O3
  • Molecular Weight : 387.4 g/mol
  • CAS Number : 1206989-81-2

The compound features a tetrahydroisoquinoline core, which is known for its diverse biological activities, including neuroprotective and anti-cancer properties.

Research indicates that compounds with a tetrahydroisoquinoline structure can interact with various biological targets, including:

  • Receptors : These compounds often act as ligands for neurotransmitter receptors (e.g., dopamine and serotonin receptors), potentially influencing mood and cognition.
  • Enzymes : They may inhibit specific enzymes involved in metabolic pathways, contributing to their therapeutic effects in diseases like cancer and neurodegeneration.

Therapeutic Applications

  • Neuroprotection : Some studies suggest that this compound exhibits neuroprotective effects, potentially beneficial in treating neurodegenerative disorders such as Alzheimer's disease.
  • Anticancer Activity : Preliminary data indicate that it may inhibit tumor growth by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which could be relevant for conditions like arthritis.

Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydroisoquinoline could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism was attributed to the modulation of antioxidant enzyme activity and reduction of reactive oxygen species (ROS) levels .

Anticancer Potential

In vitro studies on various cancer cell lines have shown that this compound can induce cell cycle arrest and apoptosis. For instance, a study found that the compound inhibited the proliferation of breast cancer cells by downregulating cyclin D1 and upregulating p53 expression.

Anti-inflammatory Activity

Research published in Phytotherapy Research highlighted the anti-inflammatory properties of related compounds. The study showed that these compounds could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
NeuroprotectionModulation of antioxidant enzymesJournal of Medicinal Chemistry
AnticancerInduction of apoptosisCancer Research Journal
Anti-inflammatoryInhibition of cytokine productionPhytotherapy Research

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Modifications: Cyclopropanecarbonyl vs. Other Acyl Groups

The cyclopropanecarbonyl group at the 2-position distinguishes the target compound from analogues with alternative acyl substituents:

  • N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenyl)acetamide (CAS 955681-21-7): Replaces cyclopropanecarbonyl with an acetyl group, reducing steric hindrance and ring strain. The 4-fluorophenylacetamide substituent may enhance metabolic stability due to fluorine’s electronegativity .
  • N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide (CAS 955666-18-9): Features a furan-based acyl group, introducing oxygen atoms that could improve solubility but reduce lipophilicity compared to cyclopropane .
Table 1: Comparison of Core Modifications
Compound 2-Position Substituent Molecular Formula Molecular Weight Key Features
Target Compound Cyclopropanecarbonyl C22H22N2O3* ~364.4 High steric strain, moderate lipophilicity
N-(2-acetyl-...-acetamide (CAS 955681-21-7) Acetyl C19H19FN2O2 326.4 Reduced steric hindrance, fluorinated substituent
N-(2-(furan-2-carbonyl)-...benzamide (CAS 955666-18-9) Furan-2-carbonyl C24H24N2O6 436.5 Increased polarity, trimethoxybenzamide

*Estimated based on structural similarity to .

Substituent Variations: Phenoxy vs. Methoxy/Fluoro Groups

The 7-position’s 2-phenoxyacetamide group in the target compound contrasts with methoxy, fluoro, or benzamide substituents in analogues:

  • N-(2-(cyclopropanecarbonyl)-...-2-(4-methoxyphenyl)acetamide (CAS 955642-88-3): Contains a 4-methoxyphenylacetamide group, which may enhance hydrogen bonding capacity via the methoxy oxygen .
  • N-(2-(cyclopropanecarbonyl)-...thiophene-2-sulfonamide (CAS 955727-83-0): Substitutes acetamide with a sulfonamide group, introducing sulfur atoms that could alter binding interactions .
Table 2: Substituent Comparisons
Compound 7-Position Substituent Molecular Weight Potential Impact
Target Compound 2-Phenoxyacetamide ~364.4 Balanced lipophilicity, aromatic interactions
CAS 955642-88-3 () 4-Methoxyphenylacetamide 364.4 Enhanced polarity, H-bond donor/acceptor
CAS 955727-83-0 () Thiophene-2-sulfonamide 362.5 Increased acidity, potential for sulfonyl interactions

Q & A

Basic Research Questions

Q. What are the key synthetic steps and optimal reaction conditions for preparing N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyacetamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including:

  • Cyclopropanecarbonyl introduction : Acylation of the tetrahydroisoquinoline core using cyclopropanecarbonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Phenoxyacetamide coupling : Amide bond formation between the tetrahydroisoquinoline intermediate and 2-phenoxyacetic acid derivatives via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
  • Critical conditions : Solvent choice (e.g., DCM or DMF), temperature control (0–25°C for acylation), and purification via column chromatography to isolate intermediates .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and cyclopropane integrity .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reversed-phase C18 columns with UV detection .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula and detect isotopic patterns .

Q. What structural features of this compound are hypothesized to influence its biological activity?

  • Methodological Answer :

  • Tetrahydroisoquinoline core : May interact with neurotransmitter receptors or enzymes via π-π stacking or hydrogen bonding .
  • Cyclopropanecarbonyl group : Enhances metabolic stability and modulates lipophilicity, affecting membrane permeability .
  • Phenoxyacetamide moiety : Potential hydrogen-bond acceptor sites for target engagement .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of the final product while minimizing side reactions?

  • Methodological Answer :

  • Byproduct suppression : Use anhydrous conditions and degassed solvents to prevent hydrolysis/oxidation .
  • Catalyst screening : Test alternative coupling agents (e.g., HATU vs. EDC) to improve amidation efficiency .
  • In-process monitoring : TLC or HPLC tracking of reaction progress to terminate at optimal conversion .

Q. What strategies address contradictions in biological activity data across different assay models (e.g., in vitro vs. in vivo)?

  • Methodological Answer :

  • Assay validation : Confirm target specificity using knockout cell lines or competitive binding assays .
  • Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolite formation to explain efficacy discrepancies .
  • Orthogonal assays : Combine enzymatic inhibition assays with cellular viability tests to cross-verify activity .

Q. Which computational methods are suitable for predicting the compound’s binding affinity to biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with receptors (e.g., GPCRs or kinases) .
  • Molecular Dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., GROMACS) to assess binding stability .
  • QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area .

Q. How should structure-activity relationship (SAR) studies be designed to elucidate the pharmacophore?

  • Methodological Answer :

  • Systematic substitution : Synthesize analogs with modified cyclopropane (e.g., cyclobutane) or phenoxy groups to test steric/electronic effects .
  • Biological testing : Screen analogs against primary and counter-screening targets to identify critical functional groups .
  • Crystallography : Co-crystallize the compound with its target (if feasible) to validate binding hypotheses .

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